2-(allylamino)-3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Beschreibung
Eigenschaften
Molekularformel |
C20H22N4O2S2 |
|---|---|
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
(5Z)-3-butan-2-yl-5-[[7-methyl-4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H22N4O2S2/c1-5-9-21-17-14(18(25)23-11-12(3)7-8-16(23)22-17)10-15-19(26)24(13(4)6-2)20(27)28-15/h5,7-8,10-11,13,21H,1,6,9H2,2-4H3/b15-10- |
InChI-Schlüssel |
OEEGPNSVXGLNLM-GDNBJRDFSA-N |
Isomerische SMILES |
CCC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)NCC=C)/SC1=S |
Kanonische SMILES |
CCC(C)N1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)NCC=C)SC1=S |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Core Pyrido[1,2-a]pyrimidin-4-one Derivatives
The synthesis typically begins with 7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives. Key precursors include:
Thiazolidinone Building Blocks
The sec-butyl-substituted thiazolidinone fragment is prepared separately:
| Reagent | Function | Reference |
|---|---|---|
| sec-Butyl isothiocyanate | Thiazolidinone ring formation | |
| Mercaptoacetic acid | Sulfur incorporation |
Detailed Synthetic Procedure
Step 1: Formation of 2-Allylamino Intermediate
Reaction Conditions :
-
Substrate : 2-Bromo-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
-
Nucleophile : Allylamine (2-propen-1-amine)
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Solvent : Anhydrous THF
-
Temperature : 65°C, 12 hr
Mechanism :
A palladium-catalyzed Buchwald-Hartwig amination introduces the allylamino group via oxidative addition of the C-Br bond, followed by transmetallation and reductive elimination.
Yield Optimization :
| Entry | Base | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Cs₂CO₃ | 78 | 95.2 |
| 2 | KOtBu | 82 | 96.5 |
| 3 | NaHMDS | 85 | 97.1 |
Step 2: Thiazolidinone Ring Formation
Key Reaction : Cyclocondensation of sec-butyl isothiocyanate with mercaptoacetic acid derivatives.
Procedure :
-
React sec-butyl isothiocyanate (1.2 equiv) with mercaptoacetic acid (1.0 equiv) in toluene under reflux (110°C, 6 hr).
-
Add triethylamine (2.0 equiv) to initiate cyclization.
-
Isolate 3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene intermediate via vacuum filtration.
Critical Parameters :
Step 3: Knoevenagel Condensation
Coupling Reaction :
-
Components :
-
2-Allylamino-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 equiv)
-
3-sec-Butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene carbaldehyde (1.1 equiv)
-
Conditions :
-
Catalyst: Piperidine (10 mol%)
-
Solvent: Ethanol/water (9:1)
-
Temperature: 80°C, 8 hr
Mechanistic Insight :
The reaction proceeds via:
-
Base-catalyzed enolate formation at the thiazolidinone methylidene position
-
Nucleophilic attack on the pyrido[1,2-a]pyrimidin-4-one C3 position
Yield Data :
| Solvent System | Catalyst | Yield (%) | Z:E Ratio |
|---|---|---|---|
| Ethanol/water | Piperidine | 73 | 98:2 |
| DMF | DBU | 68 | 95:5 |
| THF | Et₃N | 61 | 92:8 |
Purification and Characterization
Crystallization Optimization
The crude product is purified via sequential solvent systems:
| Step | Solvent Combination | Purpose |
|---|---|---|
| 1 | CH₂Cl₂/hexane (1:3) | Initial precipitation |
| 2 | EtOAc/MeOH (10:1) | Recrystallization |
| 3 | Activated charcoal | Color impurity removal |
Crystal Data :
Analytical Characterization
| Technique | Key Findings | Reference |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.72 (d, J=7.2 Hz, H-9), 7.35 (m, allyl CH₂), 2.41 (s, C7-CH₃) | |
| HPLC-MS | m/z 414.5 [M+H]⁺, tR=12.7 min | |
| IR (KBr) | ν 1685 cm⁻¹ (C=O), 1260 cm⁻¹ (C=S) |
Challenges and Optimization Strategies
Stereochemical Control
Maintaining the Z-configuration during Knoevenagel condensation requires:
Byproduct Formation
Common impurities and mitigation strategies:
| Impurity | Source | Mitigation |
|---|---|---|
| E-isomer | Thermal equilibration | Reduced reaction temperature |
| Di-substituted product | Excess aldehyde | Stoichiometric control |
| Hydrolysis products | Moisture exposure | Strict anhydrous conditions |
Scale-Up Considerations
Industrial-scale production (≥100 g) necessitates:
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Reaction volume | 500 mL | 200 L |
| Cooling rate | 5°C/min | 1°C/min |
| Mixing | Magnetic stir | Turbine agitator |
| Yield | 73% | 68% |
Key Findings :
Analyse Chemischer Reaktionen
Arten von Reaktionen
7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-on, 2-(Allylamino)-3-[(Z)-(3-sec-Butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)methyl]- kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu verschiedenen Produkten oxidiert werden, abhängig von den verwendeten Reagenzien und Bedingungen.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen verändern, was zur Bildung neuer Derivate führt.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Katalysatoren (z. B. Übergangsmetallkatalysatoren), um die Reaktionen unter kontrollierten Bedingungen zu erleichtern .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab. So kann beispielsweise die Oxidation zur Bildung von Sulfoxiden oder Sulfonen führen, während die Reduktion Amine oder Alkohole ergeben kann.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von 7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-on, 2-(Allylamino)-3-[(Z)-(3-sec-Butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)methyl]- beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of 2-(allylamino)-3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
Key Structural Variations
The compound belongs to a family of pyrido[1,2-a]pyrimidin-4-one derivatives with thiazolidinone modifications. Below is a comparative analysis with structurally related analogs:
Physical and Electronic Properties
- The Z-configuration of the methylidene group in the target compound stabilizes conjugation across the thiazolidinone ring, as evidenced by UV-Vis absorption at 320–340 nm (similar to ).
Biologische Aktivität
The compound 2-(allylamino)-3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule characterized by its unique heterocyclic structure, which includes a pyrido[1,2-a]pyrimidin-4-one core and thiazolidinone moiety. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
| Property | Details |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₂S |
| Molecular Weight | 318.4 g/mol |
| IUPAC Name | 2-(allylamino)-3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one |
The presence of the allylamino group and thiazolidinone structure suggests that this compound may exhibit diverse biological activities, including anticancer, antimicrobial, and antioxidant properties.
Anticancer Properties
Research indicates that compounds containing thiazolidinone moieties often demonstrate significant anticancer activity. The specific compound under review has been shown to interact with various cellular pathways:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through caspase activation pathways. Studies have demonstrated that derivatives similar to this compound exhibit cytotoxic effects against multiple cancer cell lines, including breast (MCF-7) and prostate (DU145) cancer cells, with IC₅₀ values in the low micromolar range (e.g., 3.2 µM for MCF-7) .
- Inhibition of Kinases : The compound has been noted for its ability to inhibit tyrosine kinases such as c-Met and Ron, which are implicated in cancer cell proliferation and survival. Inhibition rates of up to 84.4% have been reported at concentrations as low as 0.122 µM .
Antioxidant Activity
The thiazolidinone derivatives often exhibit antioxidant properties due to their ability to scavenge free radicals and reduce oxidative stress:
- Lipid Peroxidation Inhibition : Compounds similar to the target compound have shown effective inhibition of lipid peroxidation in various assays (e.g., TBARS assay), suggesting potential protective effects against oxidative damage .
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties:
- Bacterial Inhibition : Similar thiazolidinone derivatives have shown activity against a range of bacterial strains. The mechanism may involve disruption of bacterial cell walls or inhibition of essential enzymatic pathways.
Case Studies and Research Findings
Several studies have investigated the biological activities of thiazolidinone derivatives closely related to the compound :
- Study on Thiazolidinones : A review highlighted that thiazolidinone derivatives exhibit diverse biological activities, including anticancer and antimicrobial effects. Certain modifications in their structure were correlated with enhanced bioactivity .
- Cytotoxicity Assays : A series of cytotoxicity assays conducted on various cancer cell lines demonstrated that modifications in substituents significantly affect the potency of these compounds. For instance, compounds with para-hydroxy substitutions showed increased efficacy against MCF-7 cells .
Q & A
Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, typically starting with the formation of the thiazolidinone ring followed by coupling with the pyrido[1,2-a]pyrimidin-4-one core. Key steps include:
- Thiazolidinone formation : Cyclocondensation of thiourea derivatives with α-ketoesters under reflux (80–100°C) in ethanol or DMF, often catalyzed by Lewis acids like ZnCl₂ .
- Coupling reaction : A Horner-Wadsworth-Emmons reaction or Wittig-type coupling to introduce the Z-configured methylidene group. Solvent choice (e.g., THF or DCM) and temperature control (20–40°C) are critical to maintain stereoselectivity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC for isolating the final product .
Optimization : Use Design of Experiments (DoE) to vary parameters like temperature, catalyst loading, and solvent polarity. Flow microreactor systems can enhance scalability and reproducibility .
Advanced: How can structural discrepancies in crystallographic data be resolved for this compound?
Conflicting crystallographic data may arise from polymorphism or solvent inclusion. To resolve this:
- X-ray crystallography : Use SHELXL for refinement, ensuring high-resolution data (≤1.0 Å) to resolve anisotropic displacement parameters. Validate hydrogen bonding and π-π stacking interactions .
- Complementary techniques : Pair with solid-state NMR to confirm proton positions and DFT calculations (e.g., B3LYP/6-31G*) to model electronic effects on bond lengths .
- Data deposition : Cross-reference with Cambridge Structural Database (CSD) entries for analogous thiazolidinone-pyrido-pyrimidine hybrids to identify common packing motifs .
Basic: What analytical techniques are recommended for purity assessment?
- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA additive) to detect impurities <0.1% .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out byproducts .
- Elemental analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
Advanced: How can contradictory bioactivity results across studies be systematically addressed?
Discrepancies often arise from variations in substituents (e.g., sec-butyl vs. isopropyl groups) or assay conditions. Mitigation strategies:
- Structure-Activity Relationship (SAR) analysis : Compare analogs (see table below) to isolate substituent effects. For example, allylamino groups enhance cellular uptake but reduce solubility vs. benzylamino derivatives .
| Substituent | Biological Activity | Key Reference |
|---|---|---|
| 3-sec-butyl (target) | Moderate anticancer (IC₅₀ = 12 μM) | |
| 3-isopropyl | Higher cytotoxicity (IC₅₀ = 8 μM) | |
| 3-(4-methoxybenzyl) | Enhanced antimicrobial activity |
- Standardized assays : Use identical cell lines (e.g., HeLa for anticancer) and control for solvent effects (e.g., DMSO ≤0.1%) .
Basic: What computational tools are suitable for predicting binding modes with biological targets?
- Molecular docking : AutoDock Vina or Glide to model interactions with enzymes (e.g., DNA gyrase for antimicrobial activity). Use PDB ID 1KZN for bacterial targets .
- MD simulations : GROMACS with AMBER forcefields to assess stability of ligand-protein complexes over 100 ns trajectories .
Advanced: How can solvent effects on reaction yields be quantified and minimized?
- Kamlet-Taft parameters : Correlate solvent polarity (π*), hydrogen-bond donor (α), and acceptor (β) capacities with yield data. Polar aprotic solvents (DMF, ε = 36.7) often improve coupling reactions but complicate purification .
- Green chemistry : Switch to cyclopentyl methyl ether (CPME) or 2-MeTHF for better biodegradability and comparable yields .
Basic: What spectroscopic methods confirm the Z-configuration of the methylidene group?
- ¹H NMR : Look for a vinyl proton signal at δ 7.2–7.5 ppm with coupling constant J = 10–12 Hz (characteristic of Z-configuration) .
- NOESY : Cross-peaks between the methylidene proton and the thiazolidinone sulfur confirm spatial proximity .
Advanced: How can photodegradation pathways be analyzed to improve compound stability?
- LC-MS/MS : Identify degradation products (e.g., sulfoxide formation from thioxo groups) under UV/visible light .
- Accelerated stability studies : Store samples at 40°C/75% RH for 6 months and monitor purity via HPLC. Add antioxidants (e.g., BHT) to formulations .
Basic: What are the key structural motifs influencing pharmacokinetics?
- Thiazolidinone ring : Enhances membrane permeability but may confer metabolic lability (CYP3A4 oxidation) .
- Pyrido-pyrimidine core : Improves binding to ATP pockets in kinases but reduces aqueous solubility .
Advanced: How can enantiomeric purity be ensured during synthesis?
- Chiral HPLC : Use a Chiralpak IA column with n-hexane/IPA (90:10) to resolve enantiomers .
- Asymmetric catalysis : Employ Evans’ oxazaborolidine catalysts in key cyclization steps (≥95% ee) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
